Cas no 1018617-03-2 (2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid)

2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is a quinoline derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a methyl-substituted oxoquinoline core coupled with an acetic acid moiety, offering reactivity for further functionalization. This compound is of interest due to its role as an intermediate in the synthesis of biologically active molecules, particularly those targeting inflammation or neurological pathways. The acetic acid side chain enhances solubility and facilitates conjugation, while the oxoquinoline scaffold provides a rigid framework for molecular interactions. Its well-defined chemical properties make it suitable for controlled reactions in medicinal chemistry research and drug development.
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid structure
1018617-03-2 structure
Product name:2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
CAS No:1018617-03-2
MF:C12H11NO3
MW:217.220643281937
MDL:MFCD10036890
CID:4676229

2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
    • 2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
    • MDL: MFCD10036890
    • Inchi: 1S/C12H11NO3/c1-7-4-9-5-8(6-11(14)15)2-3-10(9)13-12(7)16/h2-5H,6H2,1H3,(H,13,16)(H,14,15)
    • InChI Key: OWGRUWWCUJXABE-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=CC2C=C(CC(=O)O)C=CC=2N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Topological Polar Surface Area: 66.4

2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
OTAVAchemicals
1151690-100MG
2-(3-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
1018617-03-2 95%
100MG
$229 2023-07-04
A2B Chem LLC
AO83748-1000mg
2-(3-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
1018617-03-2 95%
1000mg
$710.00 2024-04-20
TRC
B496143-10mg
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic Acid
1018617-03-2
10mg
$ 50.00 2022-06-07
TRC
B496143-50mg
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic Acid
1018617-03-2
50mg
$ 160.00 2022-06-07
A2B Chem LLC
AO83748-250mg
2-(3-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
1018617-03-2 95%
250mg
$544.00 2024-04-20
A2B Chem LLC
AO83748-100mg
2-(3-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
1018617-03-2 95%
100mg
$455.00 2024-04-20
TRC
B496143-100mg
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic Acid
1018617-03-2
100mg
$ 230.00 2022-06-07
OTAVAchemicals
1151690-250MG
2-(3-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
1018617-03-2 95%
250MG
$309 2023-07-04
OTAVAchemicals
1151690-1000MG
2-(3-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
1018617-03-2 95%
1g
$459 2023-07-04
OTAVAchemicals
1151690-50MG
2-(3-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
1018617-03-2 95%
50MG
$171 2023-07-04

Additional information on 2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid

Recent Advances in the Study of 2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid (CAS: 1018617-03-2)

2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid (CAS: 1018617-03-2) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, particularly in the context of anti-inflammatory and anticancer research. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future directions.

The compound's structure, characterized by a quinoline core with a methyl group at the 3-position and an acetic acid moiety at the 6-position, has been the subject of extensive synthetic optimization. Recent publications highlight improved synthetic routes that enhance yield and purity, making it more accessible for pharmacological studies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel one-pot synthesis method that reduces byproduct formation and improves scalability.

In terms of biological activity, 2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid has shown promising results in preclinical models of inflammation. A study in the European Journal of Pharmacology (2024) reported its potent inhibition of NF-κB signaling, a key pathway in inflammatory responses. The compound exhibited significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in murine models, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.

Additionally, emerging research has explored its anticancer properties. A 2024 paper in Bioorganic & Medicinal Chemistry Letters revealed that the compound induces apoptosis in certain cancer cell lines, particularly those with high expression of COX-2. Mechanistic studies indicated that it disrupts mitochondrial membrane potential and activates caspase-3, highlighting its dual role as an anti-inflammatory and pro-apoptotic agent. These findings position it as a versatile candidate for further drug development.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid. Recent pharmacokinetic studies, such as those presented at the 2024 American Chemical Society National Meeting, have identified issues with its oral bioavailability and metabolic stability. Researchers are now focusing on structural modifications, such as ester prodrugs or nanoparticle formulations, to address these limitations and improve its therapeutic potential.

In conclusion, 2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid (CAS: 1018617-03-2) represents a promising scaffold for drug discovery, with demonstrated efficacy in inflammation and cancer models. Ongoing research aims to refine its synthesis, elucidate its mechanisms, and overcome pharmacokinetic hurdles. As the field progresses, this compound may pave the way for novel therapeutics in areas of unmet medical need.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd